molecular formula C9H11ClO2 B1209049 3,4-Dimethoxybenzyl chloride CAS No. 7306-46-9

3,4-Dimethoxybenzyl chloride

Cat. No. B1209049
CAS RN: 7306-46-9
M. Wt: 186.63 g/mol
InChI Key: WWHJLVMBXXXUFO-UHFFFAOYSA-N
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Patent
US08895554B2

Procedure details

3,4-dimethoxybenzyl alcohol (20 g, 119 mmol) was dissolved in toluene (60 ml) and cooled to 0° C. Thionyl chloride (7.48 g, 61.4 mmol) was added dropwise to the cooled solution of the alcohol over a period of 30 minutes, and the reaction was maintained at 0° C. for an additional 30 minutes. The reaction was quenched by pouring onto an ice/water mix (100 ml), and the organic phase was separated. The aqueous phase was then extracted into toluene (2×20 ml) and the combined toluene solution was dried over anhydrous sodium sulfate. The toluene was removed at reduced pressure to afford an oil which solidified upon standing, with a yield of 21 g. The material was characterized as a single spot by thin layer chromatography (TLC).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
7.48 g
Type
reactant
Reaction Step Two
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1[O:11][CH3:12])[CH2:6]O.S(Cl)([Cl:15])=O>C1(C)C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1[O:11][CH3:12])[CH2:6][Cl:15]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
COC=1C=C(CO)C=CC1OC
Name
Quantity
60 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
7.48 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was maintained at 0° C. for an additional 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The reaction was quenched
ADDITION
Type
ADDITION
Details
by pouring onto an ice/water
ADDITION
Type
ADDITION
Details
mix (100 ml)
CUSTOM
Type
CUSTOM
Details
the organic phase was separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was then extracted into toluene (2×20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined toluene solution was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The toluene was removed at reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford an oil which

Outcomes

Product
Name
Type
Smiles
COC=1C=C(CCl)C=CC1OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.